Thalidomide-O-acetamido-C5-alkyne

Description

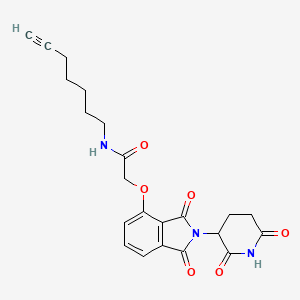

Thalidomide-O-acetamido-C5-alkyne is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. This compound integrates three critical components:

- E3 ubiquitin ligase ligand: Derived from thalidomide, it recruits the Cereblon E3 ligase.

- Linker: A C5-alkyne chain that bridges the E3 ligase ligand and the functional group.

- Functional group: An alkyne moiety enabling click chemistry for conjugation to target protein ligands.

Properties

Molecular Formula |

C22H23N3O6 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hept-6-ynylacetamide |

InChI |

InChI=1S/C22H23N3O6/c1-2-3-4-5-6-12-23-18(27)13-31-16-9-7-8-14-19(16)22(30)25(21(14)29)15-10-11-17(26)24-20(15)28/h1,7-9,15H,3-6,10-13H2,(H,23,27)(H,24,26,28) |

InChI Key |

PUYBHYPRHUFRCL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C5-alkyne typically involves the following steps:

Formation of Thalidomide Derivative: Thalidomide is first modified to introduce an acetamido group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Introduction of Alkyne Group: The alkyne group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido or alkyne groups.

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: Alkanes or alcohols.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Thalidomide-O-acetamido-C5-alkyne has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras).

Biology: The compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes.

Medicine: Thalidomide derivatives, including this compound, are being investigated for their potential in treating various diseases, including cancer and autoimmune disorders.

Industry: The compound can be used in the development of new pharmaceuticals and as a tool for drug discovery

Mechanism of Action

Thalidomide-O-acetamido-C5-alkyne exerts its effects primarily through its interaction with E3 ligase, specifically cereblon (CRBN). The binding of the compound to CRBN leads to the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, resulting in their ubiquitination and subsequent degradation by the proteasome . This mechanism is the basis for the compound’s use in PROTAC technology, where it facilitates the targeted degradation of specific proteins.

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C22H23N3O6

- Molecular weight: 425.441 g/mol

- Purity: ≥95% (HPLC)

- Storage: Requires refrigeration (2–8°C) with a 12-month shelf life post-delivery .

Its primary application lies in synthesizing bifunctional degraders for studying disease-relevant proteins, particularly in oncology and neurodegenerative research.

Comparison with Structural Analogs

Thalidomide-O-acetamido-C5-alkyne belongs to a family of PROTAC linkers differentiated by alkyne chain length. Below is a detailed comparison with its closest analogs:

Table 1: Key Differences in the Thalidomide-O-acetamido-Alkyne Series

| Compound | Alkyne Chain Length | Molecular Formula | Molecular Weight (g/mol) | Availability (Tenova Pharma) | Price (USD) |

|---|---|---|---|---|---|

| Thalidomide-O-acetamido-propargyl | C2 | C20H19N3O6 | 397.39 | In stock | $190.00 |

| Thalidomide-O-acetamido-C2-alkyne | C2 | Not disclosed | Not disclosed | In stock | $190.00 |

| This compound | C5 | C22H23N3O6 | 425.44 | Out of stock | $0.00 |

Key Observations:

Chain Length and Molecular Weight: Increasing alkyne chain length (C2 → C5) correlates with higher molecular weight (e.g., +28.05 g/mol for C5 vs. C2-propargyl). This may influence solubility, cell permeability, and degradation efficiency .

In-stock C2 variants (e.g., propargyl) are preferred for immediate use, though their shorter linkers may restrict efficacy in certain targets.

Functional Implications: C5 Specificity: The extended linker may enhance degradation for proteins requiring deeper or more flexible binding pockets. C2 Utility: Shorter linkers like propargyl are advantageous for compact targets but may fail in cases requiring longer reach.

Comparison with Non-Thalidomide-Based Compounds

While this compound is part of a PROTAC-focused series, other compounds with distinct structural frameworks serve similar roles:

Example 1: Quinazoline-Indole Hybrids ()

- Structure : 4-Fluoro-2-methyl-1H-indol-5-yloxy linked to quinazoline, piperidine, or pyrrolidine moieties.

- Application : Kinase inhibition rather than protein degradation. These compounds lack E3 ligase recruitment capacity, limiting their utility in PROTAC design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.